Lipophilicity (LogP) Advantage of the Isopropyl Ester Over the Methyl and Ethyl Homologs
The isopropyl ester (target compound) exhibits significantly higher calculated lipophilicity (LogP 1.48460) compared to the methyl ester (LogP 0.70600) and the ethyl ester (LogP 1.09610) . This 0.78 and 0.39 LogP increase translates to a greater tendency to partition into organic phases, which can be critical for reactions requiring anhydrous conditions or in biological assays where passive membrane diffusion is desired.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.48460 |
| Comparator Or Baseline | Methyl ester (CAS 69511-49-5): 0.70600; Ethyl ester (CAS 31555-03-0): 1.09610 |
| Quantified Difference | vs Methyl ester: +0.77860; vs Ethyl ester: +0.38850 |
| Conditions | Data sourced from Chemsrc physicochemical databases; values are calculated LogP, not experimentally measured octanol-water partition coefficients. |
Why This Matters
For procurement, a higher LogP indicates the isopropyl ester is the preferred choice when a more hydrophobic environment is needed, directly impacting reaction design and assay compatibility.
